molecular formula C18H19N3O2 B248811 furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

Cat. No. B248811
M. Wt: 309.4 g/mol
InChI Key: HZDVQZKEWSXXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of various enzymes, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

Furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone exerts its pharmacological effects by inhibiting the activity of various enzymes. It has been found to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone increases the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to be an irreversible inhibitor of monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone can increase the levels of these neurotransmitters in the brain, which can improve mood and alleviate depression.
Biochemical and Physiological Effects:
Furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to alleviate depression in animal models of depression. It has also been found to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation, both of which are involved in the pathogenesis of several diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in the pathogenesis of various diseases. However, one of the limitations of furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone. One direction is to investigate its potential therapeutic applications for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and its interactions with other enzymes. Additionally, future studies could focus on developing more efficient synthesis methods for furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone and improving its solubility for use in animal studies.

Synthesis Methods

Furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone can be synthesized by a multistep process that involves the reaction of furan-2-carbaldehyde with 4-(1H-indol-3-ylmethyl)piperazine. The resulting product is then treated with an acid catalyst to obtain the final compound. This synthesis method has been optimized to produce high yields of pure furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone.

Scientific Research Applications

Furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone has the potential to be used as a therapeutic agent for the treatment of these diseases.

properties

Product Name

furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

furan-2-yl-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O2/c22-18(17-6-3-11-23-17)21-9-7-20(8-10-21)13-14-12-19-16-5-2-1-4-15(14)16/h1-6,11-12,19H,7-10,13H2

InChI Key

HZDVQZKEWSXXOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.